2-Methoxypyridine-3,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

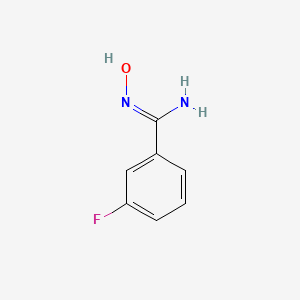

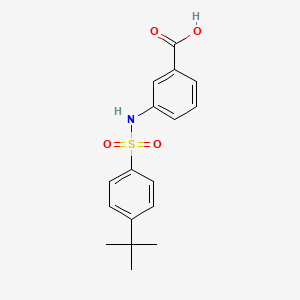

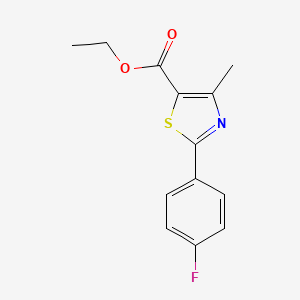

The InChI code for 2-Methoxypyridine-3,4-diamine is 1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) . The compound has a linear formula of C6H9N3O .Physical And Chemical Properties Analysis

2-Methoxypyridine-3,4-diamine is a colorless to yellow solid. It is stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique

Catalytic Stereoselective Dearomatization of Pyridines

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Methoxypyridine is used in the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones . These are important structural motifs due to their synthetic versatility and vast presence in a variety of alkaloids and bioactive molecules .

- Methods of Application : This approach involved the synergistic use of copper(I) catalysis, Grignard reagents, and a strong Lewis acid (BF 3 ·Et 2 O), which interacted with the nitrogen atom of 2-methoxypyridine to enhance its electrophilicity in situ, eliminating the need for the formation of a pyridinium ion .

- Results/Outcomes : This method allowed for the creation of chiral δ-lactam derivatives with excellent stereoselectivity .

Thymidine Mimic in Watson-Crick Base Pairs of DNA and PNA

- Scientific Field : Biochemistry .

- Application Summary : 2-Methoxypyridine has been evaluated as a cationic thymidine mimic in the A-T base pair of DNA and peptide nucleic acid (PNA) . This is part of the development of nucleic acid base pair analogues that use new modes of molecular recognition, which is important for fundamental research and practical applications .

- Methods of Application : DNA and PNA sequences containing the new 2-methoxypyridine nucleobase were synthesized and studied using UV thermal melting and NMR spectroscopy .

- Results/Outcomes : Despite a decrease in thermal stability, NMR structural studies showed that the 2-methoxypyridine-A base pair formed the expected protonated base pair at pH 4.3 . This demonstrates the feasibility of cationic unnatural base pairs .

Synthesis of 3,4,6-Trisubstituted 2-Pyridones

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Methoxypyridine is used in the synthesis of 3,4,6-trisubstituted 2-pyridones . These compounds are important due to their presence in a variety of natural products and pharmaceuticals .

- Methods of Application : The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides . Using 1,4-diazabicyclo [2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol was achieved high yield of pyridones .

- Results/Outcomes : This method allowed for the creation of 3,4,6-trisubstituted 2-pyridones with high yield .

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxypyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIFNSSQKVRCSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436137 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxypyridine-3,4-diamine | |

CAS RN |

33631-04-8 |

Source

|

| Record name | 2-methoxypyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)